N-(5-{[(2-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
Description
N-(5-{[(2-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide: is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The structure of this compound includes a thiadiazole ring, a nitrobenzamide group, and a sulfanyl group attached to a methylphenyl moiety.
Properties
IUPAC Name |
N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S2/c1-11-4-2-3-5-13(11)10-25-17-20-19-16(26-17)18-15(22)12-6-8-14(9-7-12)21(23)24/h2-9H,10H2,1H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCHAZXSSVHBBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366954 | |
| Record name | N-(5-{[(2-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4471-23-2 | |
| Record name | N-(5-{[(2-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-{[(2-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide typically involves the reaction of 2-methylphenylmethyl sulfide with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group in the compound can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis .
Biology: In biological research, the compound is studied for its antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents .
Medicine: The compound is investigated for its anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines, making it a promising lead compound for anticancer drug development .
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it useful in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of N-(5-{[(2-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biological processes, leading to the death of microbial or cancer cells .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in DNA replication and repair, leading to cell death.
Pathways: It can interfere with signaling pathways that regulate cell growth and proliferation.
Comparison with Similar Compounds
- N-(5-{[(4-Methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
- N-(5-{[(2-Furyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
- N-(5-{[(2-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-aminobenzamide
Uniqueness: N-(5-{[(2-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide is unique due to the presence of both a nitro group and a thiadiazole ring. This combination imparts distinct chemical and biological properties, making it more versatile in various applications compared to its analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
